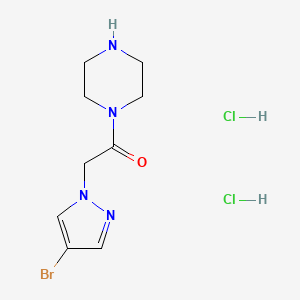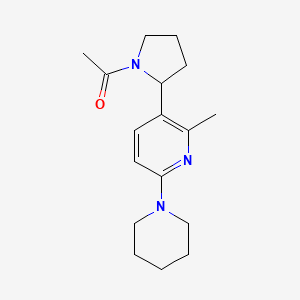![molecular formula C14H13NO4 B11816953 [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Maleimidophenyl butanoic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a maleimide group, which is reactive towards thiol groups, making it useful in crosslinking and conjugation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of maleic anhydride with 4-aminophenyl butanoic acid. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4-N-Maleimidophenyl butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the maleimide group to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the maleimide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of maleic acid derivatives, while reduction can yield maleimide-reduced products .
Aplicaciones Científicas De Investigación
4-N-Maleimidophenyl butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a building block in organic synthesis.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, for various biochemical assays.
Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of antibody-drug conjugates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-N-Maleimidophenyl butanoic acid primarily involves its reactivity towards thiol groups. The maleimide group forms stable thioether bonds with thiols, which is the basis for its use in crosslinking and conjugation reactions . This reactivity is exploited in various applications, including the modification of proteins and the development of drug delivery systems .
Comparación Con Compuestos Similares
- 4-Maleimidophenylacetic acid
- 4-Maleimidophenylpropanoic acid
- 4-Maleimidophenylpentanoic acid
Comparison: 4-N-Maleimidophenyl butanoic acid is unique due to its specific chain length and the presence of the maleimide group, which provides distinct reactivity towards thiols. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
[4-(2,5-dioxopyrrol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C14H13NO4/c1-2-3-14(18)19-11-6-4-10(5-7-11)15-12(16)8-9-13(15)17/h4-9H,2-3H2,1H3 |
Clave InChI |
CKWSVTLNFBGMKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)




![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)


![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)
